Milbemycin D

描述

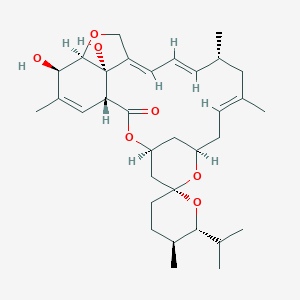

Milbemycin D is a member of the milbemycin family, which are 16-membered macrolide antibiotics. These compounds are produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis . Milbemycins are known for their strong acaricidal, insecticidal, and anthelmintic activities, with low toxicity to mammals . They are structurally related to avermectins, another group of macrolides produced by Streptomyces avermitilis .

准备方法

Milbemycin D is synthesized through a complex biosynthetic pathway involving polyketide synthases (PKSs). The genes responsible for milbemycin biosynthesis include milA1, milA2, milA3, and milA4 . These genes encode the enzymes that catalyze the formation of the milbemycin backbone. Industrial production of this compound involves the fermentation of Streptomyces species, followed by extraction and purification processes . Enhancements in production have been achieved through genetic engineering techniques, such as the overexpression of specific regulatory genes and the optimization of fermentation conditions .

化学反应分析

Milbemycin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学研究应用

Pharmacological Applications

Milbemycin D exhibits a broad spectrum of activity against various parasitic infections, particularly in veterinary contexts.

Antiparasitic Activity

- Heartworm Treatment : this compound is effective against Dirofilaria immitis, the causative agent of heartworm disease in dogs. A study indicated that a single oral dose of this compound (1 mg/kg) significantly reduced circulating microfilariae, with notable effects on intrauterine microfilariae and embryonic development over a 20-week period .

- Prophylactic Use : Research has demonstrated that this compound can prevent heartworm infections when administered monthly, confirming its efficacy in controlling Dirofilaria species .

Efficacy Against Other Parasites

- This compound has shown effectiveness against other nematodes and ectoparasites. It is often combined with praziquantel to enhance its efficacy against a range of parasites affecting companion animals .

Clinical Studies and Findings

Numerous clinical studies have validated the safety and efficacy of this compound in veterinary applications.

Safety Profile

In a clinical field study involving 249 dogs, this compound was administered as part of the Milbemax® formulation. The results indicated a 100% success rate in preventing Dirofilaria repens infections in treated dogs, with no significant adverse reactions reported .

Comparative Studies

A study comparing different dosages of this compound revealed variable responses among dogs, with shock-like reactions observed in some cases at higher doses (0.1-5 mg/kg). This highlights the importance of dosage regulation to minimize adverse effects while maximizing therapeutic benefits .

Diagnostic Applications

This compound's role extends beyond treatment; it also aids in diagnostic advancements for parasitic infections.

ELISA Development

Recent research has developed ELISA tests utilizing this compound to detect early exposure to Parelaphostrongylus tenuis in cervids. These tests demonstrated high sensitivity and specificity, proving useful for diagnosing infections in wildlife populations .

Summary Table of Key Studies

作用机制

Milbemycin D exerts its effects by opening glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . This leads to hyperpolarization of these cells, blocking signal transfer and resulting in paralysis and death of the target organisms . The molecular targets of this compound include specific high-affinity sites on the chloride channels, which are not present in mammals, thus explaining its low toxicity to mammals .

相似化合物的比较

Milbemycin D is structurally and chemically related to other milbemycins, such as milbemycin A3 and A4 . These compounds share similar biological activities but differ in their specific chemical structures and potency . This compound is also related to avermectins, such as ivermectin, which have similar mechanisms of action but differ in their chemical structures and pharmacokinetics . The unique structural features of this compound, such as its specific substituents and stereochemistry, contribute to its distinct biological activities and applications .

生物活性

Milbemycin D is part of the milbemycin family, a group of macrolide antibiotics known for their broad-spectrum antiparasitic and pesticidal properties. These compounds are particularly effective against various nematodes and arthropods, making them valuable in veterinary medicine and agriculture. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety profiles, and relevant case studies.

This compound is characterized by its unique 16-membered macrocyclic lactone structure, which is crucial for its biological activity. The compound operates primarily through the following mechanisms:

- Neurotoxicity to Parasites : this compound enhances the release of neurotransmitters like gamma-aminobutyric acid (GABA), leading to paralysis and death in susceptible parasites.

- Inhibition of Muscle Contraction : It interferes with neuromuscular transmission, causing paralysis in nematodes and arthropods.

These mechanisms contribute to this compound's effectiveness as an antiparasitic agent while maintaining a lower toxicity profile in mammals compared to other agents like ivermectin .

Efficacy Against Parasites

This compound exhibits potent activity against various parasitic infections:

- Heartworm Prevention : It is commonly used in formulations for heartworm prevention in dogs and cats, with therapeutic dosages typically ranging from 0.5 mg/kg in dogs to 2 mg/kg in cats .

- Treatment of Intestinal Nematodes : Studies have shown that this compound is effective against intestinal nematodes such as Ancylostoma species, with a single oral dose providing significant efficacy .

Comparative Efficacy Table

| Parasite | Dosage (mg/kg) | Efficacy |

|---|---|---|

| Heartworm (Dirofilaria immitis) | 0.5 (dogs) | High efficacy in prevention |

| Hookworms (Ancylostoma braziliense) | 2 (dogs) | Effective in clinical trials |

| Ear Mites (Otodectes cynotis) | 0.1% otic solution | Effective treatment |

Safety Profile and Toxicology

This compound is generally well-tolerated; however, certain breeds, particularly those with the MDR1 gene mutation (e.g., Collies), may exhibit increased sensitivity. Adverse reactions can include:

- Neurological Signs : Ataxia, tremors, and hypersalivation have been reported at higher doses .

- Case Studies : In one study involving ivermectin-sensitive Collies, mild signs were observed at doses exceeding 5 mg/kg .

Case Study Overview

A notable case study examined the effects of this compound on a group of Collies with known MDR1 mutations:

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRYQGQPDBOAU-WZBVPYLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-81-3 | |

| Record name | Milbemycin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Milbemycin D?

A1: this compound, similar to other avermectins, primarily acts by binding to glutamate-gated chloride channels (GluCls) in invertebrates. [] This binding leads to an increase in chloride ion influx, causing hyperpolarization and paralysis of nematode and arthropod muscle and nerve cells. [, , , ]

Q2: How does this compound affect microfilariae specifically?

A2: Studies show that while this compound doesn't directly kill microfilariae, it disrupts their embryonic development. [] It appears to interfere with protein synthesis in early-stage embryos, leading to degeneration and a decrease in microfilariae numbers over time. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C48H72O14 and a molecular weight of 873.08 g/mol. [, ]

Q4: Are there any characteristic spectroscopic features of this compound?

A4: this compound's structure, containing a 16-membered macrocyclic lactone and a 6,6-membered spiroketal ring system, can be elucidated using techniques like mass spectrometry, 1H NMR, and 13C NMR. [, ] Comparison with spectra of known milbemycin analogs aids in identifying specific structural features. []

Q5: How does the C-25 substituent affect the activity of this compound analogs?

A5: Research indicates that modifying the C-25 position can significantly impact acaricidal activity. This compound itself has an isopropyl group at C-25. [] A study found that a 25b-methyl substitution on Milbemycin A4 resulted in a derivative with greater acaricidal activity than this compound against Tetranychus urticae. [, ]

Q6: Do modifications at the C-5 position influence activity?

A6: Yes, changing the C-5 functionality from a hydroxyl or methoxy group to a ketone, as seen in Milbemycins J and K, can alter activity. [] Furthermore, synthesizing 5-keto-5-oxime derivatives of this compound resulted in compounds with increased potency against Dirofilaria immitis microfilariae compared to the parent compound. []

Q7: What is known about the absorption and distribution of this compound in dogs?

A7: this compound is effectively absorbed orally in dogs. [, , ] Studies show variations in plasma this compound concentrations among different dog breeds, suggesting breed-specific differences in bioavailability. [, ] This difference is thought to be due to variations in absorption rather than differences in clearance. [] Furthermore, this compound can cross the blood-brain barrier, with brain tissue concentrations correlating with plasma concentrations. []

Q8: Are there any insights into the metabolism and excretion of this compound?

A8: While detailed metabolic pathways haven't been fully elucidated in the provided research, it's known that this compound can undergo biotransformation. For instance, Streptomyces lividans expressing avermectin O-methyltransferase can convert this compound to Milbemycin G. []

Q9: What in vitro models have been used to study this compound's mechanism of action?

A9: Xenopus laevis oocytes injected with mRNA from Caenorhabditis elegans have been utilized to study the interaction of this compound with glutamate-gated chloride channels. [, ] This model allows for direct measurement of chloride current activation and potentiation by the drug.

Q10: Which animal models have been employed to investigate this compound's anthelmintic efficacy?

A10: Various animal models have been used, including: * Dogs: Naturally infected with Dirofilaria immitis, providing insights into this compound's efficacy against heartworm disease. [, , , , , , , , , , , , , ] * Cats: Naturally infected with Toxocara cati, Ancylostoma tubaeforme, and Toxascaris leonina, demonstrating efficacy against these feline nematodes. [, ] * Cotton rats: Infected with Litomosoides carinii, a model for filarial infections. [] * Jirds (Meriones unguiculatus): Infected with Haemonchus contortus and Trichostrongylus colubriformis, offering a model for studying ruminant nematode infections. [, ] * Hamsters: Infected with Dipetalonema viteae, a filarial parasite. [] * Gypsy Moth (Lymantria dispar) larvae: Used to study the insecticidal activity of this compound and its effects on different larval stages. [, , ]

Q11: Are there any known adverse effects of this compound in dogs?

A11: While generally considered safe, this compound administration has been associated with adverse reactions in some dogs, particularly those infected with heartworm. [, , , , , , , , , ]

Q12: What type of adverse reactions have been observed?

A12: Reported reactions include: * Shock-like reactions [, , , , , , ] * Dirofilarial hemoglobinuria (caval syndrome) [, , , , , , ] * Neurologic signs (primarily in Collie breeds) [, , ]

Q13: Are there any factors that might predispose a dog to adverse reactions?

A13: * Microfilaremia: The presence of circulating microfilariae in the blood appears to be a major risk factor for serious adverse reactions. [, , , , , , , , ] * Breed: Certain breeds, particularly Collies and Shelties, exhibit increased sensitivity to this compound, potentially due to differences in drug distribution and metabolism. [, , ]

Q14: Have any preventive measures been explored to mitigate adverse reactions?

A14: Research indicates that administering prednisolone concurrently with this compound may reduce the occurrence of shock-like reactions in microfilaremic dogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。